(R)-(-)-Glycidyl-4-nitrobenzenesulfonate

説明

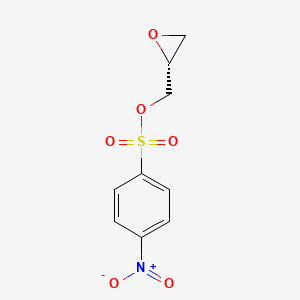

(R)-(-)-Glycidyl-4-nitrobenzenesulfonate (CAS 123750-60-7) is a chiral sulfonate ester with the molecular formula C₉H₈NO₆S and a molecular weight of 259.24 g/mol . Its structure consists of a glycidyl (epoxide-containing) group linked to a 4-nitrobenzenesulfonate moiety (Figure 1). The compound is enantiomerically pure, with the (R)-configuration at the epoxide chiral center.

Structure

3D Structure

特性

IUPAC Name |

[(2R)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYDYDCHYJXOEY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structural Analogs

Enantiomeric Pair: (S)-(+)-Glycidyl-4-nitrobenzenesulfonate

The (S)-enantiomer (CAS 118712-60-0) shares the same molecular formula (C₉H₈NO₆S) and weight but exhibits opposite optical activity.

Key Differences :

- Biological Activity : Enantiomers often exhibit divergent interactions with biological targets. For example, the (S)-isomer may display higher reactivity in certain enzyme-mediated reactions .

- Synthetic Utility : The (R)-isomer is preferred in pharmaceutical intermediates due to its configuration matching natural product scaffolds .

Other Sulfonate Esters

4-Nitrophenyl 4-bromobenzenesulfonate (CAS Not Provided)

This compound replaces the glycidyl group with a bromophenyl substituent.

Structural Impact :

- The bromine atom in 4-bromobenzenesulfonate enhances electrophilicity, favoring nucleophilic aromatic substitutions, whereas the glycidyl group enables epoxide-specific reactivity .

(S)-Glycidyl Nosylate (CAS 115314-14-2)

This analog replaces the nitro group with a nosyl (2-nitrobenzenesulfonyl) group.

Functional Group Influence :

- The nosyl group’s electron-withdrawing nature increases stability under acidic conditions, making it suitable for peptide synthesis .

Non-Sulfonate Nitro Compounds

4-Hydroxy-β-nitrostyrene (CAS 3179-08-6)

This compound features a nitrovinylphenol structure instead of a sulfonate ester.

| Property | This compound | 4-Hydroxy-β-nitrostyrene |

|---|---|---|

| Molecular Formula | C₉H₈NO₆S | C₈H₇NO₃ |

| Reactivity | Epoxide ring-opening | Michael addition acceptor |

| Applications | Polymer crosslinking | Organic electronics |

Contrast :

- The absence of a sulfonate group reduces water solubility, while the conjugated nitrovinyl system enables charge transport in electronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。